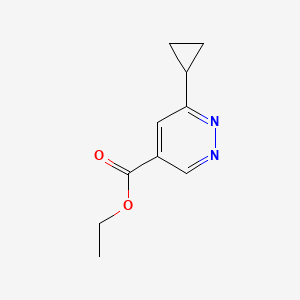
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
説明
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, otherwise known as 3,4-Diethoxypyrrolidine (3,4-DEP), is a synthetic molecule used in a variety of scientific research applications. It is a cyclic amine with a pyrrolidine ring structure and is an analogue of the neurotransmitter dopamine. 3,4-DEP is used as a research tool to study the effects of dopamine on the body and to explore the effects of dopamine agonists and antagonists.
科学的研究の応用
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one is used in a variety of scientific research applications. It is used to study the effects of dopamine on the body and to explore the effects of dopamine agonists and antagonists. It is also used in the study of neurological disorders such as Parkinson's disease and schizophrenia. It has been used to study the effects of drugs and other compounds on the brain and to study the effects of drugs on behavior.
作用機序
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one acts as an agonist of the dopamine receptor, meaning it binds to the receptor and activates it. This activation of the receptor causes a cascade of biochemical and physiological effects in the body, including increased dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, resulting in increased alertness and focus. It has also been shown to increase dopamine levels in the reward system, resulting in increased pleasure and reward-seeking behavior. It has been shown to increase levels of the neurotransmitter serotonin, resulting in improved mood and decreased anxiety.
実験室実験の利点と制限
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively safe and has few side effects. However, it is important to note that this compound is not approved for human consumption and should not be used in experiments involving humans.
将来の方向性
The potential future directions for 1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one research include: further exploration of the effects of dopamine agonists and antagonists on the brain; further exploration of the effects of drugs and other compounds on the brain; further exploration of the effects of drugs on behavior; further exploration of the effects of this compound on neurological disorders such as Parkinson's disease and schizophrenia; further exploration of the effects of this compound on the reward system; further exploration of the effects of this compound on mood and anxiety; further exploration of the effects of this compound on memory and learning; further exploration of the effects of this compound on the immune system; further exploration of the effects of this compound on the endocrine system; further exploration of the effects of this compound on the cardiovascular system; and further exploration of the effects of this compound on the digestive system.
特性
IUPAC Name |
1-(3,4-diethoxypyrrolidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-15-9-7-13(11(14)6-12-3)8-10(9)16-5-2/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVWWRJLFNJINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-cyclopentyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491895.png)








